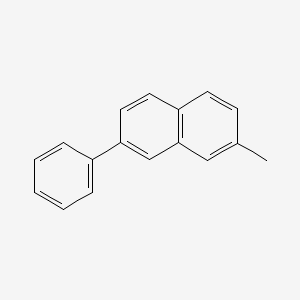
2-Methyl-7-phenylnaphthalene
カタログ番号 B8762575
分子量: 218.29 g/mol
InChIキー: VEXACDDUPMNTLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07579417B2
Procedure details


Solution of 2-bromo-7-methylnaphthalene (10 g, 45 mmole) in ether (100 ml) was cooled to −0° C., and Ni(dppp)Cl2 and solution of PhLi (obtained from 1.3 g of Mg and 5.6 ml of PhBr in 55 ml of ether) were added subsequently. Reaction mixture was allowed to warm to room temperature, stirred for additional 4 h with heating, cooled room temperature, stirred for additional 16 h, and treated by water (100 ml). Organic layer was separated, water layer was extracted by ether (3×50 ml). Combined organic fraction was evaporated, giving practically pure solid product. The yield 9.23 g (94%).





Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([CH3:12])=[CH:7][CH:8]=2)[CH:3]=1.[Li][C:14]1[CH:15]=[CH:16]C=[CH:18][CH:19]=1.O.[CH3:21]COCC>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:21][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([C:12]3[CH:16]=[CH:15][CH:14]=[CH:19][CH:18]=3)=[CH:7][CH:8]=2)[CH:3]=1 |^1:28,44|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=CC(=CC=C2C=C1)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]C=1C=CC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for additional 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for additional 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
water layer was extracted by ether (3×50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Combined organic fraction was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving practically pure solid product
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CC2=CC(=CC=C2C=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
